N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea
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Overview
Description
N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea typically involves the reaction of 3-chloroaniline with a suitable isocyanate derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-[2-hydroxyethyl]urea: Similar structure but lacks the bis(hydroxymethyl) group.
N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-dimethyl]urea: Similar structure but has dimethyl groups instead of hydroxymethyl groups.
Uniqueness
N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is unique due to the presence of the bis(hydroxymethyl) group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4/c12-8-2-1-3-9(4-8)13-10(18)14-11(5-15,6-16)7-17/h1-4,15-17H,5-7H2,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKTXJRUNOTIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC(CO)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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